Isoxazol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
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Overview
Description
Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . They have been the subject of research in medicinal chemistry over the past decades due to their synthetic availability, special chemical and biological properties, and widespread practical use . Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .
Synthesis Analysis
Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are sufficiently universal and are equally popular with synthetic chemists .Molecular Structure Analysis
The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Scientific Research Applications
Neuroprotective Actions
Research has indicated that isoxazole compounds may have neuroprotective effects. These compounds could play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage and death. The exploration of isoxazole derivatives in this field could contribute to the advancement of treatments for conditions like Alzheimer’s and Parkinson’s disease.
Each of these applications represents a unique field of study where “Isoxazol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone” and its derivatives could have significant impacts. Ongoing research and development in these areas are essential to fully understand the potential of these compounds and to translate them into clinical applications .
Mechanism of Action
The specific mechanism of action would depend on the specific isoxazole compound and its biological target. For example, some isoxazole-containing compounds have been studied as small-molecule inhibitors targeting the programmed cell death-1/ programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint .
Future Directions
The future directions in the field of isoxazole research are likely to involve the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
properties
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c17-14(13-6-8-15-20-13)16-9-7-12(10-16)21(18,19)11-4-2-1-3-5-11/h1-6,8,12H,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRRFNKMENJJSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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